PS-C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

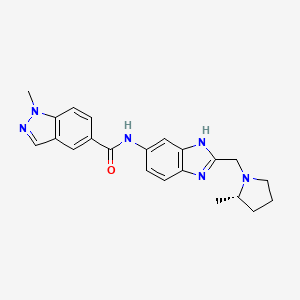

PS-C2 is a novel potent and photoswitchable allosteric covalent inhibitor of small GTPase.

Applications De Recherche Scientifique

Particle Swarm Optimization Enhancements

Particle Swarm Optimization (PSO) is a computational method used for solving optimization problems by simulating social behavior patterns. Research has focused on enhancing PSO's efficiency through the manipulation of acceleration coefficients C1 and C2, which represent the cognitive and social components of particle behavior, respectively. Studies propose methods for dynamically adjusting these coefficients to improve convergence rates and solution quality in optimization tasks. For instance, the introduction of random values for C1 and C2 in each iteration has shown better performance on benchmark problems compared to fixed coefficients, suggesting a promising area for algorithmic improvement in complex problem-solving scenarios (Huang Shao-rong, 2010). Another approach uses clustering analysis to adaptively adjust the values of C1 and C2, demonstrating faster convergence and better solutions in multidimensional mathematical function optimization (Zhi-hui Zhan et al., 2007).

Phosphatidylserine (PS) in Cellular Membranes

Phosphatidylserine (PS) plays a critical role in cellular processes, including apoptosis and blood clotting, by mediating protein binding through C2 domains. The distribution and function of PS across eukaryotic membranes, its preferential localization, and the implications of its asymmetry on cellular health highlight its significance in biomedical research (Peter A. Leventis & S. Grinstein, 2010). Additionally, the comparison of the C2A domain of synaptotagmin-I and annexin-V as probes for detecting cell death underscores the potential of PS-binding domains in developing more specific imaging probes for clinical diagnostics and therapeutic monitoring (Israt S. Alam et al., 2010).

Pluripotent Stem Cell (PSC) Research

PSCs are at the forefront of regenerative medicine and drug discovery due to their capacity for differentiation into any cell type. Recent advancements in genome editing, particularly using the CRISPR-Cas9 system, have revolutionized the manipulation of human PSCs, opening new avenues for correcting disease-causing mutations and for functional genetic studies (Cory J. Smith et al., 2016). The characterization of PSCs is critical for confirming their pluripotency and safety in clinical applications, highlighting the need for comprehensive methods to assess the quality and identity of PSC lines (Joanna S. T. Asprer & U. Lakshmipathy, 2015).

Propriétés

Nom du produit |

PS-C2 |

|---|---|

Formule moléculaire |

C14H10Cl3N3O |

Poids moléculaire |

342.604 |

Nom IUPAC |

(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide |

InChI |

InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+ |

Clé InChI |

DJBLMFOQZJUHKY-FMQUCBEESA-N |

SMILES |

O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PS-C2; PS C2; PSC2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)

![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)

![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)